Molecular Weight Differential: 38% Increase Over Core 5-Chloro-7-Azaindole Scaffold
The target compound possesses a molecular weight of 210.66 g/mol, which is 38.1% higher than the core 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole, CAS 866546-07-8) scaffold at 152.58 g/mol [1][2]. This mass differential directly reflects the addition of the 3-hydroxypropyl (propan-1-ol) chain at the 6-position. This structural elaboration introduces a primary alcohol functional group capable of hydrogen bonding and further derivatization (e.g., esterification, etherification, oxidation to carboxylic acid), which is absent in the simpler core analog.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 210.66 g/mol |
| Comparator Or Baseline | 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8): 152.58 g/mol |
| Quantified Difference | +58.08 g/mol (+38.1% increase) |
| Conditions | Calculated from molecular formula C₁₀H₁₁ClN₂O vs C₇H₅ClN₂ |
Why This Matters
The 38% mass increase and presence of a primary alcohol group distinguish this compound as a functionalized building block rather than a simple core scaffold, enabling downstream chemistry not possible with the unsubstituted analog.
- [1] ChemSrc. 3-(5-Chloro-7H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol Physical Properties. Database Entry, 2024. View Source
- [2] VWR International. 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8) Product Specifications. View Source
